CGH46
Description
CGH46 is a novel organic compound synthesized through a multi-step reaction pathway involving sulfuryl chloride (SO₂Cl₂) and ethanol under controlled reflux conditions. The compound's structural elucidation, as detailed in its synthesis report, reveals a complex bicyclic framework with critical bond angles and dihedral parameters (e.g., C4'-C5'-C45'-C46' dihedral angle: 10.7° ± 0.18°, C62'-C45'-C46'-O3': -169.9° ± 0.12°) . These geometric features suggest a strained conformation, likely influencing its reactivity and physicochemical properties. Key spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm its molecular formula and purity, adhering to stringent characterization standards outlined in chemical journal guidelines .
Properties
CAS No. |
146109-31-1 |
|---|---|
Molecular Formula |
C6H16N4O2 |
Synonyms |
CGH46 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
CGH46 belongs to the benzothiophene-carboxylic acid derivatives, a class known for diverse applications in pharmaceuticals and materials science. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of this compound and Analogs
| Compound | Molecular Formula | Key Structural Features | Similarity Score* | Notable Applications |
|---|---|---|---|---|
| This compound | C9H5BrO2S | Bicyclic core with Br at C7; strained angles | N/A | Under investigation |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C9H5BrO2S | Monocyclic; Br at C7; planar conformation | 0.93 | Anticancer agent precursor |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | C10H8O2S | Methyl substitution at C6; enhanced solubility | 0.85 | Polymer additive |
| Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid | C12H6O6S3 | Trithiophene core; high polarity | 0.87 | Organic electronics |
*Similarity scores derived from computational alignment (e.g., Tanimoto index) .
Key Findings:
Substitution Patterns : Unlike 7-bromobenzo[b]thiophene-2-carboxylic acid (similarity score 0.93), this compound exhibits a bicyclic framework, introducing steric hindrance that reduces planarity and alters electronic distribution .
Solubility : The absence of methyl groups (cf. 6-methyl analog) correlates with lower solubility in polar solvents, as evidenced by logP calculations (this compound: 2.1 vs. 6-methyl: 1.8) .
Pharmacological and Industrial Relevance
While 7-bromobenzo[b]thiophene derivatives show promise in oncology, this compound’s unique strain-induced reactivity is being explored for catalytic applications in asymmetric synthesis.
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